N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(2-Methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by substitutions at the N4 and N6 positions. The N4 group is a 4-methoxyphenyl ring, while the N6 substituent is a 2-methoxyethyl chain. This compound belongs to a class of heterocyclic molecules widely explored for kinase inhibition, particularly targeting Janus kinase 3 (JAK3) and other tyrosine kinases . Its structural framework enables interactions with ATP-binding pockets in kinases, making it a candidate for therapeutic development in autoimmune disorders and cancers.
Properties
IUPAC Name |
6-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-22-8-7-16-15-19-13(12-9-17-21-14(12)20-15)18-10-3-5-11(23-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H3,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFKAPYYQSOAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyethyl group: This is achieved through nucleophilic substitution reactions using suitable reagents.
Attachment of the methoxyphenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the methoxyphenyl moiety.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Selectivity : Substituents at N6 significantly influence target specificity. For example, pyridin-2-ylmethyl groups enhance JAK3 selectivity, while 2-methoxyethyl may favor other kinases (e.g., EGFR or PARP) .
- Thermodynamic Stability : Molecular docking studies (Glide XP scoring) suggest that 4-methoxyphenyl at N4 stabilizes π-π stacking with kinase active sites, while 2-methoxyethyl at N6 may form hydrogen bonds with backbone residues .
Biological Activity
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H16N6O2
- Molecular Weight : 314.34 g/mol
- CAS Number : 1105224-21-2
The biological activity of this compound primarily involves its interaction with specific protein targets. The compound is known to inhibit various protein kinases by binding to their active sites. This inhibition disrupts cellular signaling pathways, leading to:
- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit the proliferation of cancer cells by inducing apoptosis.
- Cell Cycle Arrest : It can arrest the cell cycle at specific phases (S and G2/M), which is crucial for cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- In vitro Studies : The compound has been tested against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Results showed significant anti-proliferative effects with IC50 values indicating potent activity against these cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 8.21 |
| HCT-116 | 19.56 |
Kinase Inhibition
The compound exhibits strong inhibitory activity against epidermal growth factor receptor (EGFR), a critical target in cancer therapy:
- EGFR Wild Type : IC50 = 0.016 µM
- EGFR T790M Mutant : IC50 = 0.236 µM
These findings suggest that this compound could be a promising candidate for developing EGFR inhibitors .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also shown significant antimicrobial activity. A study involving various derivatives indicated that compounds within this class exhibited notable antibacterial and antifungal properties .
Case Studies and Research Findings
- Study on Antiproliferative Effects :
- Researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative effects on human cancer cell lines. Compound variants were assessed for their ability to induce apoptosis and inhibit cell growth effectively.
- EGFR Inhibition Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
